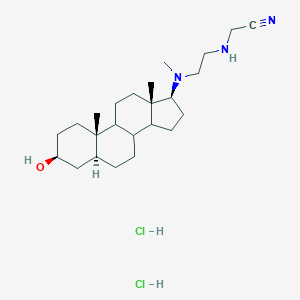![molecular formula C16H15F2NO2 B238001 N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide, commonly known as DFB, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DFB is a member of the benzamide family of compounds and is known to exhibit a wide range of biological activities.
Mecanismo De Acción
DFB is known to act on a variety of molecular targets in the body. It has been shown to inhibit the activity of certain enzymes and to modulate the expression of certain genes. DFB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. DFB has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
DFB has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. DFB has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, DFB has been shown to modulate the expression of certain genes involved in cancer progression and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DFB has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, DFB has some limitations as well. It is a relatively new compound and its full range of biological activities is not yet fully understood. In addition, DFB can be toxic at high doses and its toxicity profile needs to be further studied.
Direcciones Futuras
There are several future directions for research on DFB. One area of research is the development of new synthetic methods for the production of DFB and its analogs. Another area of research is the identification of new molecular targets for DFB. This could lead to the development of new therapeutic applications for DFB. Finally, further studies are needed to fully understand the toxicity profile of DFB and to determine its potential as a therapeutic agent.
Métodos De Síntesis
DFB can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-ethylbenzoyl chloride with 2-(difluoromethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure DFB.
Aplicaciones Científicas De Investigación
DFB has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. DFB has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and prostate cancer. It has also been studied for its potential use in the treatment of chronic pain and inflammation.
Propiedades
Nombre del producto |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
|---|---|
Fórmula molecular |
C16H15F2NO2 |
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide |
InChI |
InChI=1S/C16H15F2NO2/c1-2-11-7-9-12(10-8-11)15(20)19-13-5-3-4-6-14(13)21-16(17)18/h3-10,16H,2H2,1H3,(H,19,20) |
Clave InChI |
DQSGBBPAFSHKHN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![(10R,11S,14S)-7-Methoxy-10,11,15,15-tetramethyl-2-oxatetracyclo[8.8.0.01,14.03,8]octadeca-3,5,7-trien-4-ol](/img/structure/B237931.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)




![N-[4-(aminosulfonyl)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B237961.png)

![2-(2,4-dichlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B237979.png)


![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)